molecular formula C19H20N4O5S B3729200 N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide

N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide

Cat. No. B3729200
M. Wt: 416.5 g/mol
InChI Key: FCJYNSJJIPTBDO-MTJSOVHGSA-N
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Description

“N’-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide” is a complex organic compound . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and methoxy groups, which are functional groups derived from methanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, methoxy groups, and a sulfonohydrazide group . These functional groups would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups . The pyrazole ring, for example, is a site of aromaticity and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of methoxy groups could influence the compound’s solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as the type of biological or chemical system involved .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its potential applications. These could include exploring its synthesis, investigating its reactivity, or studying its potential uses in various fields .

properties

IUPAC Name

N-[(Z)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-26-15-5-7-16(8-6-15)29(24,25)23-21-12-14-11-20-22-19(14)13-4-9-17(27-2)18(10-13)28-3/h4-12,23H,1-3H3,(H,20,22)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYNSJJIPTBDO-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(NN=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(Z)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-methoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide

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